molecular formula C14H13ClN2O2 B8455684 Ethyl 6-chloro-4-(phenylamino)nicotinate

Ethyl 6-chloro-4-(phenylamino)nicotinate

Cat. No.: B8455684
M. Wt: 276.72 g/mol
InChI Key: HFZNNKRDKQNPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-4-(phenylamino)nicotinate is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

ethyl 4-anilino-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)11-9-16-13(15)8-12(11)17-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)

InChI Key

HFZNNKRDKQNPAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,6-Dichloronicotinic acid ethyl ester 16 (500 mg, 2.27 mmol) is dissolved in anhydrous dioxane (10 mL) and aniline (0.66 mL, 7.72 mmol) is added. The reaction is stirred at 100° C. overnight. The solvent is removed in vacuo and the crude product is purified using flash chromatography (hexane:ethyl acetate=10:1) to give 6-chloro-4-phenylamino-nicotinic acid ethyl ester 17. 1H NMR (400 MHz, CDCl3) δ 9.77 (s, 1H), 8.70 (s, 1H), 7.33-7.37 (m, 2H), 7.15-7.21 (m, 3H), 6.80 (s, 1H), 4.31 (q, 2H), 1.34 (t, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 4,6-dichloronicotinate (16 g, 73 mmol), aniline (8.2 g, 88 mmol) and cone. HCl (0.5 mL) in EtOH (100 mL) was heated at reflux overnight. The solvent was removed under reduced pressure. Water was added and the solution was basified to pH 8 and extracted with EtOAc. The combined extracts were washed with brine, dried (MgSO4), and concentrated in vacuo. The residue was purified by chromatography to give ethyl 6-chloro-4-(phenylamino)nicotinate (10 g, 50% yield). 1H NMR (40 MHz, DMSO-d6): δ 9.73 (s, 1 H), 8.67 (s, 1 H), 7.50-7.46 (m, 2 H), 7.36-7.31 (m, 3 H), 6.78 (s, 1 H), 4.37 (q, J=7.2 Hz, 2 H), 1.35 (t, J=7.2 Hz, 3 H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 4,6-dichloronicotinate (10.0 g, 45.44 mmol) in EtOH (100 mL) was stirred till a clear solution was obtained followed by addition of aniline (3.90 mL, 43.17 mmol) and 10 drops of conc. HCl. The resulting solution was heated to 80° C. for 2-3 h. The reaction mass was cooled to room temperature, poured onto ice-cold water and then extracted with EtOAc (3×250 mL). The combined organic phase was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was then purified over silica gel (100-200 M, 2% EtOAc-hexane) to obtain the desired product ii (4.90 g, 39%). 1H-NMR (400 MHz, DMSO-d6): δ 9.72 (br s, 1H), 8.66 (s, 1H), 7.28-7.49 (m, 5H), 6.77 (s, 1H), 4.35 (q, J=7.20 Hz, 2H), 1.34 (t, J=7.20 Hz, 3H). [M+H]+ m/z=277.17.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
39%

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